molecular formula C8H8N4O2 B6144287 6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 142168-90-9

6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6144287
CAS RN: 142168-90-9
M. Wt: 192.17 g/mol
InChI Key: BSYOOWXZWXXVRN-UHFFFAOYSA-N
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Description

The compound “6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a pyrimidine derivative . It has the molecular formula C5H7N3O2 and a molecular weight of 141.1280 . It is also known as 6-Amino-1-methyl-1H-pyrimidine-2,4-dione or 6-Amino-1-methyluracil .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .


Molecular Structure Analysis

The molecular structure of “6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Anticancer Agents

Pyrido[2,3-d]pyrimidines, including 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been identified as potential anticancer agents . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have shown effectiveness against different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Anti-Breast-Cancer Activity

Pyrrolo(pyrido)[2,3-d]pyrimidine derivatives, which include 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized and evaluated for their anti-breast-cancer activity . These compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . In particular, dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have demonstrated higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

CDK4/6 Inhibitors

Both ribociclib and palbociclib, two typical selective CDK4/6 inhibitors used in the treatment of estrogen receptor positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, respectively . These compounds have been shown to significantly improve the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in ER+ advanced breast cancer .

Antitumor Activity

Pyrido[2,3-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor activity . They have been shown to be effective against various types of cancer, including breast cancer , making them a promising area of research in the field of oncology .

Antibacterial Activity

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activity . This makes them potentially useful in the development of new antibiotics, particularly in the face of increasing antibiotic resistance .

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests potential applications in the treatment of conditions such as anxiety and insomnia .

Anticonvulsant Activity

Pyrido[2,3-d]pyrimidines also exhibit anticonvulsant activity . This could potentially make them useful in the treatment of conditions such as epilepsy .

Antipyretic Activity

Finally, pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) activity . This suggests potential applications in the treatment of conditions associated with fever .

Future Directions

The future directions for the study of “6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” and related compounds could involve further exploration of their potential as inhibitors against PARP-1 . This could include more detailed studies of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine their safety and hazards, as well as potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned targets. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . Similarly, the inhibition of cyclin-dependent kinases can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially, the regression of the disease .

properties

IUPAC Name

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,9H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOOWXZWXXVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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